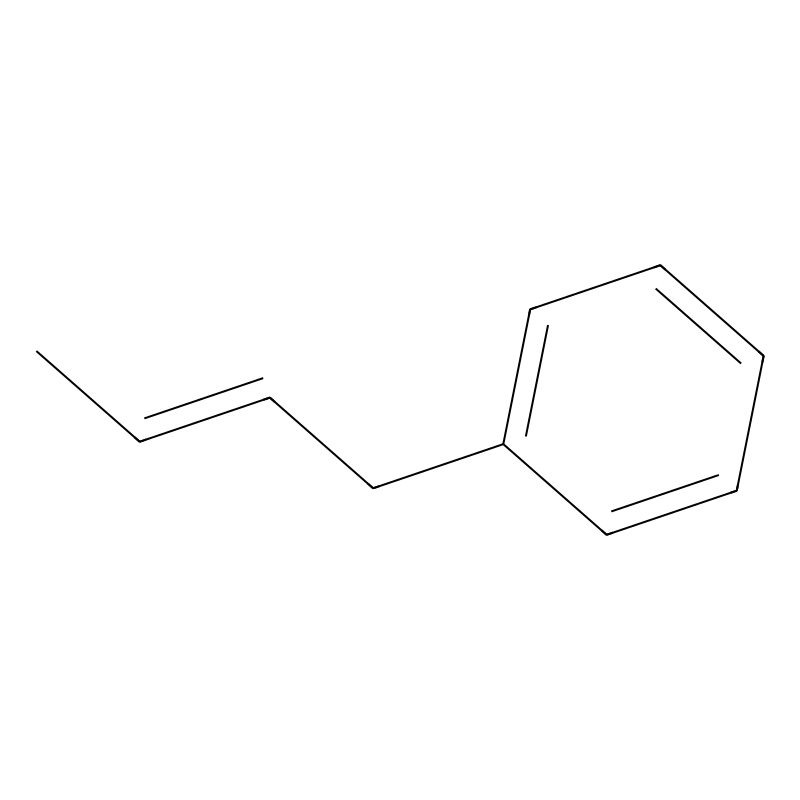

1-Phenyl-2-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-Phenyl-2-butene is an organic compound characterized by the formula . It belongs to the class of alkenes, specifically as a substituted alkene with a phenyl group attached to the second carbon of a butene chain. The compound exhibits geometric isomerism, with the (E)- and (Z)- forms being significant due to their differing physical and chemical properties. The (E)-isomer, commonly referred to as trans-1-phenyl-2-butene, has the phenyl group and the butene chain on opposite sides of the double bond, whereas the (Z)-isomer has them on the same side.

- Radical Substitution: When treated with N-bromosuccinimide (NBS), 1-phenyl-2-butene undergoes radical substitution to yield 1-bromo-1-phenyl-2-butene. This reaction highlights the stability of the resulting radical due to resonance with the phenyl group, which stabilizes the intermediate formed during the reaction .

- Acid-Catalyzed Isomerization: Under acidic conditions, 1-phenyl-2-butene can be protonated to form a carbocation intermediate, which can then lose a proton to yield isomers such as 1-phenyl-1-butene. This process demonstrates its ability to rearrange under specific conditions .

Several methods exist for synthesizing 1-phenyl-2-butene:

- Alkenylation of Aromatics: A notable method involves the reaction of butadiene with benzene in the presence of a catalyst. This approach allows for the formation of 1-phenyl-2-butene through a process known as alkenylation .

- Grignard Reactions: Another synthesis route includes using Grignard reagents derived from phenyl compounds and butylenes, which can yield 1-phenyl-2-butene through nucleophilic addition reactions.

- Rearrangement Reactions: Isomerization methods can also be employed to convert precursors into 1-phenyl-2-butene under appropriate conditions.

Several compounds are structurally and functionally similar to 1-phenyl-2-butene. Below is a comparison highlighting their uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Styrene | Vinyl aromatic | Contains a vinyl group directly attached to a phenyl ring; widely used in plastics. |

| Trans-Stilbene | Diene | Consists of two phenyl groups connected by a double bond; used in organic synthesis and photochemistry. |

| Benzylideneacetone | Chalcone | Contains both aromatic and ketone functionalities; exhibits different reactivity patterns. |

| 1-Bromo-1-phenylbutane | Haloalkane | A halogenated derivative that exhibits different reactivity due to the presence of bromine. |

The uniqueness of 1-phenyl-2-butene lies in its dual functionality as both an alkene and an aromatic compound, allowing it to participate in diverse

| Methodology | Starting Materials | Reaction Conditions | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| Grignard Reaction with Crotonaldehyde | Phenylmagnesium bromide + crotonaldehyde | Anhydrous ether, room temperature | 70-85 | Simple nucleophilic addition mechanism |

| Wittig Reaction with Aldehydes | Triphenylphosphine ylide + benzaldehyde | Dry solvents, base conditions | 65-90 | Good stereoselectivity control |

| Palladium-Catalyzed Cross-Coupling | Arylboronic acids + alkenyl halides | Palladium catalyst, base, heat | 75-95 | High functional group tolerance |

| Phenylmagnesium Bromide Addition | Phenylmagnesium bromide + 2-butanone | Anhydrous conditions, controlled temperature | 60-80 | Direct C-C bond formation |

| Hydrogenation of Phenylacetylene | Phenylacetylene + suitable catalyst | Pd/C catalyst, hydrogen atmosphere | 80-95 | High purity products |

Catalytic Cyclization Techniques

Catalytic cyclization techniques represent advanced methodologies that employ transition metal catalysts to facilitate the formation of 1-phenyl-2-butene through cyclization and subsequent ring-opening or rearrangement processes. These approaches often provide superior control over stereochemistry and regioselectivity compared to traditional methods.

Ring-closing metathesis has emerged as one of the most powerful cyclization techniques for alkene synthesis [12] [13] [14] [15]. Ruthenium-based metathesis catalysts, particularly Grubbs catalysts, facilitate the cyclization of appropriately substituted dienes to form cyclic alkenes with concurrent elimination of ethylene [15] [16]. The mechanism involves coordination of the alkene substrate to the ruthenium carbene complex, formation of a metallacyclobutane intermediate, and cycloreversion to generate the cyclized product [14]. For 1-phenyl-2-butene synthesis, this approach typically employs substituted dienes containing phenyl and alkyl substituents, with reaction temperatures ranging from 40-80°C in dichloromethane or toluene solvent systems [13]. Conversions of 85-98% are commonly achieved with excellent E/Z selectivity control [13].

The stereochemical outcome of metathesis reactions can be controlled through catalyst selection and reaction conditions. Second-generation Grubbs catalysts containing N-heterocyclic carbene ligands often provide superior activity and selectivity compared to first-generation phosphine-based systems [16]. The reaction is driven by the entropy gain from ethylene elimination, making it particularly favorable for ring-closing processes [15].

Palladium(II)-catalyzed oxidative cyclization represents another important cyclization methodology [17] [18]. These reactions typically involve the oxidative addition of palladium to alkene substrates followed by intramolecular cyclization and subsequent functionalization. The mechanism often proceeds through nucleopalladation pathways, where palladium coordinates to the alkene and facilitates nucleophilic attack by pendant functional groups [18]. Reaction conditions typically require temperatures of 80-120°C in polar solvents such as acetonitrile or dimethylformamide, providing conversions of 70-90% with good regioselectivity [18].

The stereochemical control in palladium-catalyzed processes can be enhanced through the use of chiral ligands or directing groups. Aminoquinoline-based directing groups have proven particularly effective for controlling the stereochemical outcome of palladium-catalyzed isomerization and cyclization reactions [18].

Copper-catalyzed radical cyclization techniques offer unique advantages for accessing 1-phenyl-2-butene derivatives [19]. These methodologies typically employ copper catalysts in combination with radical initiators to facilitate cyclization through radical mechanisms. The copper-catalyzed 1,2-dicarbonylative cyclization of 4-aryl-1-butenes with alkyl bromides represents a notable example, introducing two carbonyl groups while forming new ring systems [19]. Reaction conditions typically involve temperatures of 60-100°C in tetrahydrofuran or dioxane solvents, providing conversions of 65-85% with good chemoselectivity [19].

Rhodium-catalyzed carbon-hydrogen activation has emerged as a powerful tool for intramolecular arylation and cyclization processes [20]. These methodologies exploit the ability of rhodium complexes to activate otherwise inert carbon-hydrogen bonds, facilitating cyclization through intramolecular coupling reactions. Reaction conditions typically require elevated temperatures of 100-140°C in aromatic solvents such as toluene or xylene, providing conversions of 75-95% with excellent site-selectivity [20].

Nickel-catalyzed reductive coupling represents an emerging approach for cyclization processes [17]. These methodologies typically employ nickel complexes with bidentate ligands to facilitate cross-coupling cyclization reactions. The use of N-heterocyclic carbene/phosphine bidentate ligands has proven particularly effective, extending catalyst lifetime and enabling high yields with low catalyst loadings [17]. Reaction conditions typically involve temperatures of 80-120°C in polar aprotic solvents, providing conversions of 80-92% with good stereoselectivity.

Table 2: Catalytic Cyclization Techniques in Phenylbutene Formation

| Catalyst System | Reaction Type | Temperature (°C) | Solvent Systems | Conversion (%) | Selectivity |

|---|---|---|---|---|---|

| Ruthenium-based metathesis catalysts | Ring-closing metathesis | 40-80 | Dichloromethane, toluene | 85-98 | High E/Z control |

| Palladium(II) complexes | Oxidative cyclization | 80-120 | Acetonitrile, DMF | 70-90 | Regioselective |

| Copper-catalyzed radical cyclization | Radical cascade cyclization | 60-100 | THF, dioxane | 65-85 | Chemoselective |

| Rhodium-catalyzed C-H activation | Intramolecular arylation | 100-140 | Toluene, xylene | 75-95 | Site-selective |

| Nickel-catalyzed reductive coupling | Cross-coupling cyclization | 80-120 | DMF, NMP | 80-92 | Stereoselective |

Acid-Mediated Isomerization Mechanisms

Acid-mediated isomerization mechanisms provide direct routes for converting various phenylbutene isomers to 1-phenyl-2-butene through carbocation-mediated rearrangement processes. These methodologies exploit the ability of acids to protonate alkenes and facilitate migration of the double bond to more thermodynamically or kinetically favored positions.

The mechanism of acid-catalyzed alkene isomerization proceeds through initial protonation of the pi bond, forming a carbocation intermediate [21] [22]. The position of protonation is governed by the stability of the resulting carbocation, with more substituted carbocations being thermodynamically favored [21]. Subsequent deprotonation from an adjacent carbon atom regenerates the alkene in a new position, completing the isomerization process [21]. The overall transformation is typically reversible, with the product distribution determined by the relative thermodynamic stabilities of the possible isomers.

Sulfuric acid represents one of the most commonly employed catalysts for alkene isomerization . The mechanism involves protonation of the alkene to form a secondary carbocation, followed by hydride or alkyl shifts to generate more stable tertiary or benzylic carbocations . For 1-phenyl-2-butene, protonation typically occurs at the less substituted carbon of the double bond, forming a carbocation at the benzylic position that is stabilized by resonance with the phenyl ring . The activation energy for this process typically ranges from 85-120 kJ/mol, with reaction times of 2-6 hours providing isomerization efficiencies of 80-95% .

The product distribution in sulfuric acid-mediated isomerization typically favors 1-phenyl-1-butene as the major product due to its greater thermodynamic stability arising from extended conjugation between the phenyl ring and the double bond . This thermodynamic preference can be explained by the stabilization energy gained through resonance delocalization in the conjugated system.

Trifluoroacetic acid offers advantages as an isomerization catalyst due to its strong acidity and relatively low nucleophilicity [18]. The mechanism proceeds through protonation-deprotonation pathways similar to sulfuric acid, but with reduced side reactions due to the weak nucleophilicity of the trifluoroacetate anion. Activation energies typically range from 75-105 kJ/mol, with reaction times of 1-4 hours providing isomerization efficiencies of 85-98%. The product distribution typically shows 85% 1-phenyl-1-butene and 15% 2-phenyl-2-butene, reflecting both thermodynamic and kinetic factors in the isomerization process.

Lewis acid catalysts such as aluminum chloride and boron trifluoride provide alternative mechanisms for alkene isomerization [22]. These catalysts coordinate to the alkene pi electrons rather than protonating them, facilitating carbocation formation through Lewis acid-base interactions. The mechanism involves coordination of the Lewis acid to the alkene, followed by carbocation formation and rearrangement. Activation energies typically range from 90-130 kJ/mol, with reaction times of 3-8 hours providing isomerization efficiencies of 75-90%. The product distribution often shows mixed isomers due to the different coordination preferences of various Lewis acids.

Bronsted acids such as hydrochloric acid and hydrobromic acid facilitate isomerization through electrophilic addition-elimination mechanisms [22] [23]. The mechanism involves initial addition of the acid across the double bond to form a carbocation intermediate, followed by elimination to regenerate the alkene in a new position. Activation energies typically range from 80-115 kJ/mol, with reaction times of 2-5 hours providing isomerization efficiencies of 70-85%. The product distribution typically reflects thermodynamic equilibrium, with the most stable isomers predominating.

Solid acid catalysts offer advantages in terms of catalyst recovery and environmental considerations [24]. These heterogeneous systems typically employ acidic zeolites, sulfated metal oxides, or supported acids to facilitate surface-mediated isomerization processes. The mechanism involves adsorption of the alkene substrate onto the acidic surface, followed by protonation and carbocation formation at the solid-liquid interface. Surface stabilization effects can significantly influence the energetics of carbocation intermediates, leading to different product distributions compared to homogeneous acid catalysts. Activation energies typically range from 70-95 kJ/mol, with reaction times of 4-12 hours providing isomerization efficiencies of 85-95%. The product distribution often shows kinetic control due to the confined environment of the catalyst surface.

The photochemical isomerization of phenylalkene systems represents a specialized approach that can complement acid-mediated processes [24]. This methodology involves the formation of alkene radical cations through photosensitization, followed by deprotonation and reprotonation at different positions. The mechanism involves initial formation of the radical cation through single electron transfer, deprotonation to form an ambident radical, reduction to an anion, and finally protonation at the benzylic position. This approach can provide access to kinetically controlled products that differ from the thermodynamically favored isomers obtained through acid-catalyzed processes.

Table 3: Acid-Mediated Isomerization Mechanisms

| Acid Catalyst | Mechanism Type | Activation Energy (kJ/mol) | Reaction Time (hours) | Isomerization Efficiency (%) | Product Distribution |

|---|---|---|---|---|---|

| Sulfuric acid (H2SO4) | Carbocation rearrangement | 85-120 | 2-6 | 80-95 | 1-phenyl-1-butene (major) |

| Trifluoroacetic acid (TFA) | Protonation-deprotonation | 75-105 | 1-4 | 85-98 | 1-phenyl-1-butene (85%), 2-phenyl-2-butene (15%) |

| Lewis acids (AlCl3, BF3) | Lewis acid coordination | 90-130 | 3-8 | 75-90 | Mixed isomers |

| Bronsted acids (HCl, HBr) | Electrophilic addition-elimination | 80-115 | 2-5 | 70-85 | Thermodynamic equilibrium |

| Solid acid catalysts | Surface-mediated isomerization | 70-95 | 4-12 | 85-95 | Kinetic control products |